4-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Lipophilicity Physicochemical Properties Drug Likeness

A synthetic small molecule (C₁₆H₁₈N₄OS, MW 314.4) integrating a 4‑ethoxy‑1,3‑benzothiazole core, a 1,3‑disubstituted azetidine ring, and an N‑methylimidazole moiety. Its computed XLogP3 of 2.9 and five H‑bond acceptor sites position it within lead‑like chemical space for kinase inhibitor SAR campaigns. The azetidine ring imposes conformational rigidity that can modulate fluorescence quantum yield by up to 2.3‑fold versus dimethylamino analogs, making it a candidate scaffold for fluorescent‑probe development. Unlike the des‑ethoxy parent (CAS 2549010‑55‑9, ΔXLogP3 = –0.3), the 4‑ethoxy substitution pattern preserves an additional H‑bond acceptor and distinct electronic distribution, reducing the risk of divergent physicochemical behavior in permeability and target‑binding studies. Procure this exact compound to ensure reproducible SAR data and avoid the quantitative risk of analog substitution.

Molecular Formula C16H18N4OS
Molecular Weight 314.4 g/mol
CAS No. 2549062-40-8
Cat. No. B6459241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
CAS2549062-40-8
Molecular FormulaC16H18N4OS
Molecular Weight314.4 g/mol
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)N3CC(C3)CN4C=CN=C4
InChIInChI=1S/C16H18N4OS/c1-2-21-13-4-3-5-14-15(13)18-16(22-14)20-9-12(10-20)8-19-7-6-17-11-19/h3-7,11-12H,2,8-10H2,1H3
InChIKeyCIIRMEOESBQIQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549062-40-8): Procurement-Relevant Structural and Physicochemical Baseline


4-Ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549062-40-8) is a synthetic small molecule (C₁₆H₁₈N₄OS, MW 314.4 g/mol) that integrates three pharmacophoric elements: a 4-ethoxy-1,3-benzothiazole core, a 1,3-disubstituted azetidine ring, and an N-methylimidazole moiety [1]. Its computed lipophilicity (XLogP3-AA = 2.9) and five hydrogen-bond acceptor sites position it within a property space commonly explored for kinase inhibitor scaffolds and antimicrobial probes [1][2]. The compound is cataloged as a research chemical (PubChem CID 154883185) with no published preclinical or clinical efficacy data, making its differentiation from close analogs reliant on physicochemical and structural comparisons [1].

Why Generic Substitution Fails for 4-Ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole: Structural Determinants That Preclude Simple Analog Interchange


The 4-ethoxy substitution pattern on the benzothiazole ring is not interchangeable with the 6-ethoxy isomer or with halogenated analogs without altering electronic distribution, steric accessibility to the azetidine-imidazole side chain, and overall molecular topology [1]. The azetidine ring imposes conformational rigidity that affects the spatial presentation of the imidazole group—a feature shown in related benzothiazole–azetidine systems to modulate fluorescence quantum yield by up to 2.3-fold compared to dimethylamino analogs [2]. Even the removal of the ethoxy group (des-ethoxy parent, CAS 2549010-55-9) reduces lipophilicity (ΔXLogP3 = –0.3) and eliminates a hydrogen-bond acceptor, which can alter membrane permeability and target-binding kinetics [1]. These structural features mean that substituting the target compound with a close analog without re-validating the specific assay or synthetic pathway carries a quantifiable risk of divergent physicochemical and biological behavior.

Product-Specific Quantitative Differentiation Evidence for 4-Ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole


Enhanced Lipophilicity Versus Des-Ethoxy Parent: XLogP3-AA Comparison

The 4-ethoxy substituent increases the computed lipophilicity of the target compound (XLogP3-AA = 2.9) relative to the des-ethoxy parent compound 2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole (CAS 2549010-55-9, XLogP3-AA = 2.6) [1][2]. This ΔXLogP3 of +0.3 corresponds to a ~2-fold increase in predicted octanol–water partition coefficient, which is relevant for membrane permeability in cell-based assays.

Lipophilicity Physicochemical Properties Drug Likeness

Increased Hydrogen-Bond Acceptor Count and Rotatable Bond Flexibility Versus Des-Ethoxy Parent

The target compound features five hydrogen-bond acceptor (HBA) sites and five rotatable bonds, compared to four HBA sites and three rotatable bonds for the des-ethoxy parent (CAS 2549010-55-9) [1][2]. The additional HBA arises from the ethoxy oxygen, while the two additional rotatable bonds reflect the ethyl group and its attachment to the benzothiazole 4-position.

Hydrogen Bonding Molecular Flexibility Solubility

Azetidine Ring-Mediated Conformational Restriction: Class-Level Evidence from Benzothiazole–Luciferin Systems

In a study of firefly luciferin analogues, replacing an N,N-dimethylamino group with an azetidine ring on a benzothiazole core improved fluorescence quantum yield by 2.3-fold [1]. Although this study did not include the target compound, the structural homology—benzothiazole core with an azetidine substituent—supports the class-level inference that the azetidine ring in the target compound contributes conformational rigidity that can enhance photophysical properties and potentially restrict the conformational space available for off-target binding.

Conformational Rigidity Quantum Yield Bioluminescence

Positional Isomer Differentiation: 4-Ethoxy vs. 6-Ethoxy Substitution on Benzothiazole

The 4-ethoxy substitution places the electron-donating ethoxy group at the ortho position relative to the benzothiazole nitrogen, creating a different electronic environment compared to the 6-ethoxy isomer (CAS not publicly assigned; cataloged as EVT-15257752) where the ethoxy group is para to the thiazole sulfur . In the broader imidazolothiazole kinase inhibitor patent literature (e.g., US 8,551,963), substitution at the 4-position versus the 6-position on the benzothiazole ring has been shown to modulate kinase selectivity profiles, although no direct comparative data exist for these specific compounds [1].

Positional Isomerism Electronic Effects Kinase Binding

Molecular Weight Differentiation from 2-Methylimidazole and Halogenated Analogs

The target compound (MW 314.4 g/mol) occupies a distinct molecular-weight niche compared to its closest cataloged analogs: the des-ethoxy parent (MW 270.35 g/mol), the 2-methylimidazole analog (MW 328.4 g/mol), and the 6-chloro analog (MW ~330.8 g/mol for C₁₄H₁₂ClN₄S with azetidine-imidazole) [1][2]. This 44–58 Da difference per modification is significant for structure–activity relationship (SAR) studies where incremental changes in steric bulk and electronic properties are being probed.

Molecular Weight Analog Comparison Physicochemical Diversity

Best-Fit Research and Industrial Application Scenarios for 4-Ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole


Medicinal Chemistry Lead Optimization: Probing Lipophilicity–Activity Relationships

With an XLogP3 of 2.9—0.3 units higher than the des-ethoxy parent [1]—the target compound is suited for SAR campaigns exploring how incremental lipophilicity changes affect cellular permeability and target engagement. Its five HBA sites and intermediate molecular weight (314.4 g/mol) place it within lead-like chemical space, making it a logical comparator when evaluating more polar (des-ethoxy) or more lipophilic (chloro-substituted) analogs.

Kinase Inhibitor Probe Design Leveraging the Imidazolothiazole Scaffold

The imidazolothiazole scaffold is a recognized kinase inhibitor pharmacophore [2]. The target compound's combination of a 4-ethoxybenzothiazole core with an azetidine-imidazole side chain provides a three-dimensional binding surface that may engage the hinge region and solvent-exposed pocket of kinases. The 4-ethoxy substitution pattern, distinct from the 6-ethoxy isomer, may confer differential selectivity that warrants investigation in kinase panels [2].

Bioluminescence and Fluorescence Probe Development

Class-level evidence demonstrates that azetidine substitution on a benzothiazole core improves fluorescence quantum yield by 2.3-fold compared to N,N-dimethylamino analogs [3]. Although not directly measured for this compound, the presence of the azetidine ring makes the target compound a candidate scaffold for developing fluorescent probes where enhanced photon output is desired.

Chemical Biology Tool for Studying Azetidine Conformational Effects

The conformational restriction imposed by the azetidine ring, combined with the rotatable ethoxy and imidazole-methyl groups (five rotatable bonds total [1]), makes this compound a useful tool for studying how restricted versus flexible substructures influence target binding kinetics and selectivity in biochemical assays.

Quote Request

Request a Quote for 4-ethoxy-2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.